molecular formula C14H16N2O2 B12891873 2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol CAS No. 88234-71-3

2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol

Cat. No.: B12891873
CAS No.: 88234-71-3
M. Wt: 244.29 g/mol
InChI Key: BHNYKBGYIFDCNL-UHFFFAOYSA-N
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Description

2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol typically involves multiple steps, including the formation of the benzofuran ring and the subsequent introduction of the pyrrole and dimethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and the use of catalysts like ZnCl2 can enhance the efficiency of the reactions . The industrial process would also focus on minimizing side reactions and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .

Scientific Research Applications

2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets 2-(5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl)benzofuran-5-ol apart from other benzofuran derivatives is its unique structure, which combines a benzofuran ring with a pyrrole ring and a dimethylamino group. This unique combination may confer distinct biological activities and therapeutic potential .

Properties

CAS No.

88234-71-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[5-(dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol

InChI

InChI=1S/C14H16N2O2/c1-16(2)14-7-10(8-15-14)13-6-9-5-11(17)3-4-12(9)18-13/h3-6,10,17H,7-8H2,1-2H3

InChI Key

BHNYKBGYIFDCNL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NCC(C1)C2=CC3=C(O2)C=CC(=C3)O

Origin of Product

United States

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